![molecular formula C23H24N2O4S B5037308 N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5037308.png)
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain, fever, and inflammation.
Mecanismo De Acción
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain, fever, and inflammation. By blocking the production of these prostaglandins, etoricoxib reduces pain and inflammation in patients with arthritis and other inflammatory conditions.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects in addition to its anti-inflammatory properties. In a study on healthy volunteers, etoricoxib was found to reduce the production of interleukin-6, a cytokine that is involved in the inflammatory response. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to reduce platelet aggregation, which may contribute to its cardiovascular safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of etoricoxib is its selective inhibition of the COX-2 enzyme, which reduces the risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs. However, etoricoxib may still cause cardiovascular side effects, particularly in patients with pre-existing cardiovascular disease. Additionally, etoricoxib is not recommended for use in patients with severe hepatic impairment.
Direcciones Futuras
There are several future directions for research on etoricoxib. One area of interest is the potential use of etoricoxib in the treatment of cancer. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the growth of several types of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is the potential use of etoricoxib in the treatment of Alzheimer's disease. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce the production of amyloid-beta, a protein that is involved in the development of Alzheimer's disease, in vitro. Further studies are needed to determine whether etoricoxib can be used to treat Alzheimer's disease in humans.
Métodos De Síntesis
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is synthesized through a multi-step process starting with the reaction of 2-ethylphenol with ethyl chloroacetate to form ethyl 2-ethylphenylacetate. The resulting compound is then reacted with 4-chloro-3-nitrobenzenesulfonamide to form N-(2-ethylphenyl)-2-(4-chloro-3-nitrobenzenesulfonamido)acetamide. This compound is then reduced to N-(2-ethylphenyl)-2-(4-chloro-3-aminobenzenesulfonamido)acetamide, which is subsequently reacted with 4-[(4-methylphenyl)amino]phenol to form N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been extensively studied for its effectiveness in treating various types of arthritis and other inflammatory conditions. In a randomized controlled trial, etoricoxib was found to be more effective than naproxen in reducing pain and improving physical function in patients with osteoarthritis of the knee. Another study found that etoricoxib was effective in reducing pain and stiffness in patients with ankylosing spondylitis.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-18-6-4-5-7-22(18)24-23(26)16-29-20-12-14-21(15-13-20)30(27,28)25-19-10-8-17(2)9-11-19/h4-15,25H,3,16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQAFKUEQJDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.